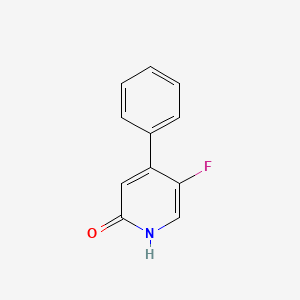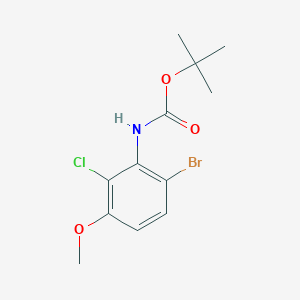
2-(2-Ethyl-3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethyl-3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of interest in organic synthesis, particularly in the field of cross-coupling reactions, due to the presence of the boron atom which can form stable bonds with carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Ethyl-3-fluoro-4-methoxyphenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The boron atom in the dioxaborolane ring can undergo oxidation to form boronic acids or boronates.
Reduction: Reduction reactions are less common but can be used to modify the substituents on the aromatic ring.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy and fluoro groups can direct the substitution to specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学的研究の応用
Chemistry
In organic chemistry, 2-(2-Ethyl-3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable bonds with other elements.
作用機序
The mechanism of action of 2-(2-Ethyl-3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boron-carbon bond. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles, which facilitates the formation of new carbon-carbon bonds in cross-coupling reactions.
類似化合物との比較
Similar Compounds
- 2-(2-Ethyl-3-fluoro-4-methoxyphenyl)boronic acid
- 4,4,5,5-Tetramethyl-2-(2-ethyl-3-fluoro-4-methoxyphenyl)-1,3,2-dioxaborolane
Uniqueness
The presence of the dioxaborolane ring in 2-(2-Ethyl-3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides unique reactivity compared to other boronic acids or boronates. This structural feature enhances its stability and reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C15H22BFO3 |
|---|---|
分子量 |
280.14 g/mol |
IUPAC名 |
2-(2-ethyl-3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BFO3/c1-7-10-11(8-9-12(18-6)13(10)17)16-19-14(2,3)15(4,5)20-16/h8-9H,7H2,1-6H3 |
InChIキー |
UOLCRIDDLIAUCE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)F)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile](/img/structure/B13053029.png)
![1-Amino-1-[2-(difluoromethoxy)phenyl]acetone](/img/structure/B13053037.png)
![(3S)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053040.png)
![Tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13053047.png)


![ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate](/img/structure/B13053069.png)


![(R)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13053089.png)



